molecular formula C10H7F2NO3 B8166292 1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene

1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene

Cat. No.: B8166292
M. Wt: 227.16 g/mol
InChI Key: CKWCJPSMYVKAJJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenated benzene derivative under basic conditions to form the difluoroethoxy-substituted benzene. This intermediate is then subjected to further reactions, such as nitration and ethynylation, to introduce the nitro and ethynyl groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrogenation of the ethynyl group results in an ethyl-substituted benzene .

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)ethoxyethanol
  • 2,2-Difluoroethoxybenzene

Uniqueness: 1-(2,2-Difluoroethoxy)-4-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-ethynyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c1-2-7-3-4-9(16-6-10(11)12)8(5-7)13(14)15/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWCJPSMYVKAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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